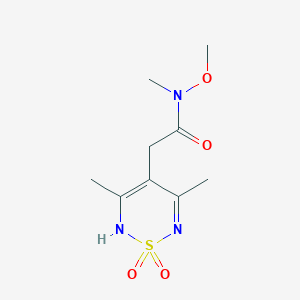
2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide” is a chemical compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 .
Molecular Structure Analysis
The structure of a similar compound, “N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide”, was determined by single crystal X-ray diffraction . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring . The dihedral angle between the thiadiazine ring and the aromatic ring is 93.72° . The carbonyl of the amide bond deviates from co-planarity of the aromatic ring by 60.03°, which is perhaps due to the steric hindrance of the carbonyl group towards the thiadiazine ring . The sulfur atom deviates from the mean plane of the ring by 0.102 Å .Physical And Chemical Properties Analysis
The compound “2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide” has a molecular formula of C7H10N2O4S and a molecular weight of 218.23 .科学的研究の応用
Biological and Pharmacological Research
Research involving derivatives of acetamide and formamide, including their mono and dimethyl derivatives, focuses on understanding the biological consequences of exposure to these compounds. Such studies are critical in toxicology and pharmacology, providing foundational knowledge for drug development and safety assessments. Kennedy (2001) conducted a comprehensive review highlighting the importance of these chemicals due to their commercial relevance and the significant body of information that has accumulated over the years regarding their biological effects on humans (Kennedy, 2001).
Chemical Synthesis and Impurities in Pharmaceutical Products
The synthesis of pharmaceutical compounds, including proton pump inhibitors like omeprazole, involves complex chemical reactions that can lead to the formation of various impurities. Understanding these processes is crucial for developing safer and more effective medications. Saini et al. (2019) reviewed novel methods of omeprazole synthesis, emphasizing the significance of identifying and controlling pharmaceutical impurities to ensure drug safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Neuroplasticity and Psychiatric Research
The study of neuroplasticity, especially in relation to psychiatric disorders like depression, is a rapidly evolving field. Compounds affecting neurotransmitter systems, such as NMDA and AMPA receptors, are of particular interest. Aleksandrova and Phillips (2021) discussed how ketamine and classical psychedelics, which modulate these receptors, induce synaptic and structural changes in the brain. This research offers insights into potential therapeutic applications for psychiatric conditions, suggesting a pathway for investigating similar compounds (Aleksandrova & Phillips, 2021).
Advanced Materials and Chemical Engineering
Compounds with specific chemical structures are explored for their applications in creating advanced materials. For instance, the modification of xylan, a natural polymer, into ethers and esters with distinct properties showcases the intersection of chemistry and materials science. Petzold-Welcke et al. (2014) demonstrated how chemical modification techniques could lead to new biopolymer derivatives with tailored functionalities, highlighting the importance of understanding molecular structures for materials engineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
特性
IUPAC Name |
2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-6-8(5-9(13)12(3)16-4)7(2)11-17(14,15)10-6/h10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETUYDKBUDNEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS(=O)(=O)N1)C)CC(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-N-methoxy-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)
![N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2814361.png)
![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2814364.png)
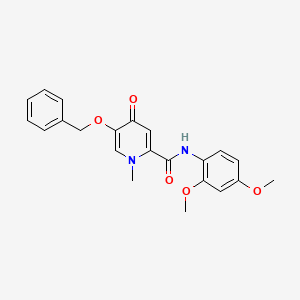
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)

![6-isobutyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2814370.png)
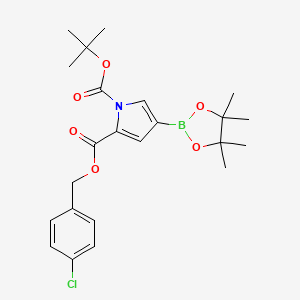
![Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2814375.png)
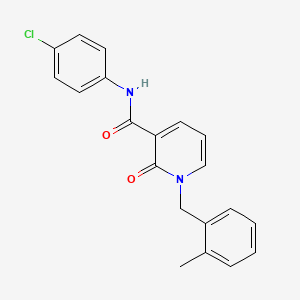
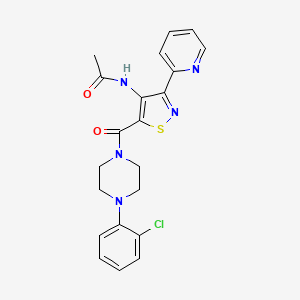

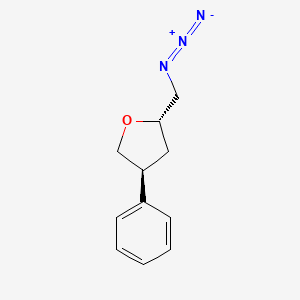
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)